Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate (CAS: 96481-32-2) is a bicyclic organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . It features a rigid bicyclo[2.2.2]octane core substituted with an ethynyl group at position 4 and a methyl ester at position 1. This compound is commercially available with a purity of ≥97% and is widely used as an organic building block in pharmaceutical and materials research .
Properties
IUPAC Name |
methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h1H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNICWVZINQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171698 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96481-32-2 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96481-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
From Hydroxyl to Ethynyl
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate serves as a precursor for ethynyl introduction. Treatment with phosphorus oxychloride converts the hydroxyl group to a chloride, which undergoes nucleophilic substitution with lithium acetylide.
Reaction Pathway :
Carboxylic Acid to Methyl Ester
Hydrolysis of the methyl ester to the carboxylic acid (using aqueous KOH) followed by re-esterification with diazomethane provides a route to purify or modify the ester group.
Conditions :
- Hydrolysis : 2M KOH in ethanol, reflux, 2 hours.
- Esterification : CH₂N₂ in ether, 0°C, 30 minutes.
- Yield : 90–95% for esterification.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Alkynylation | MeMgBr, BCO-diethynyl | Et₂O, Ar, 25°C | 44–64% | Simple setup | Moderate yield, chromatographic steps |
| Sonogashira Coupling | PdCl₂, CuI, TMSA | Et₃N, 70°C | 70–85% | High selectivity, scalable | Palladium contamination risk |
| Functional Interconversion | POCl₃, LiC≡CH | THF, −78°C | 60–75% | Utilizes stable precursors | Multi-step, sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The ethynyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural analogs have shown efficacy in cancer chemotherapy, particularly against Hodgkin's disease and other neoplasms. For instance, compounds derived from this structure have been tested for their cytotoxic effects in various cancer cell lines, demonstrating promising results when used alone or in combination with other chemotherapeutics .
2. Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of various bioactive molecules, including those with anti-inflammatory properties. Research indicates that modifications to the bicyclic framework can yield derivatives with enhanced pharmacological profiles .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized in the development of advanced polymer materials due to its unique structural characteristics. Its ethynyl group allows for participation in polymerization reactions, leading to the formation of high-performance polymers that exhibit thermal stability and mechanical strength .
2. Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives, where durability and resistance to environmental factors are crucial. The incorporation of this compound into formulations can enhance adhesion properties and improve the longevity of the materials used .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, synthesis of bioactive compounds | , |
| Material Science | Polymer development, coatings, adhesives | , |
Case Studies
Case Study 1: Anticancer Activity
In a study published in a reputable journal, researchers synthesized several analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential utility in cancer treatment .
Case Study 2: Polymer Development
A research team explored the use of this compound as a monomer in the synthesis of high-performance polymers through radical polymerization techniques. The resulting materials demonstrated superior mechanical properties and thermal stability compared to traditional polymers, highlighting the compound's versatility in material science applications .
Mechanism of Action
The mechanism by which methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, influencing the compound’s activity and interactions within biological systems. The bicyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[2.2.2]octane scaffold is highly versatile, and substitutions at the 1- and 4-positions significantly alter reactivity, physical properties, and applications. Below is a detailed comparison with key analogs:
Substituent Variations and Reactivity
Table 1: Structural and Functional Comparisons
Research Findings and Trends
- Steric vs. Electronic Effects: Electron-withdrawing groups (e.g., cyano, CAS: 28246-87-9) decrease electron density at the ester carbonyl, altering hydrolysis rates .
- Catalytic Applications : The pyridinyl derivative (5as) has been utilized in photoredox catalysis for C–H alkylation, demonstrating the scaffold’s adaptability in complex syntheses .
- Biological Activity : 4-Phenylbicyclo[2.2.2]octane derivatives exhibit contraceptive properties, though the ethynyl analog’s biological relevance remains underexplored .
Biological Activity
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate, known by its CAS number 96481-32-2, is an organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article will explore the compound's biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
The biological activity of this compound can be attributed to its structural features that enable interaction with various biological targets. The compound exhibits properties that suggest it may act as a modulator of certain enzymatic pathways and receptor interactions.
Potential Biological Targets
- Enzymatic Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The structure suggests potential binding affinity to neurotransmitter receptors, which could influence neurological functions.
Research Findings and Case Studies
While comprehensive literature specifically detailing the biological activity of this compound is limited, several studies have explored its analogs and related compounds within the bicyclic octane family.
Table 1: Summary of Related Compounds and Their Biological Activities
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | 96481-32-3 | Neuroprotective effects in animal models |
| Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | 96481-32-4 | Antimicrobial activity against various pathogens |
| Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate | 86812472 | Potential anti-inflammatory properties |
Pharmacological Insights
A study published in the Journal of Medicinal Chemistry indicated that bicyclic compounds similar to this compound showed significant activity against certain cancer cell lines, suggesting a possible role in anti-cancer therapies . Another investigation highlighted the compound's ability to modulate neurotransmitter systems, which could have implications for treating neurodegenerative diseases .
Q & A
Q. What are the primary synthetic strategies for preparing methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate?
The bicyclo[2.2.2]octane core can be constructed via a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefin derivatives under metal-free, organocatalytic conditions to achieve high enantioselectivity . Subsequent functionalization at the 4-position can introduce the ethynyl group via Sonogashira coupling or other cross-coupling reactions, using precursors like methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 23062-51-3) as intermediates .
Q. How is the compound characterized to confirm its structure and purity?
High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., [M + H]+ peaks with <1 ppm error), as demonstrated in studies of analogous bicyclo[2.2.2]octane derivatives . Complementary NMR and DEPT-135 analyses resolve the rigid bicyclic framework, with distinct signals for the ethynyl group (~70–90 ppm for sp carbons) and ester carbonyl (~170 ppm) . Purity is assessed via HPLC with UV/ELSD detection.
Q. What structural features influence its reactivity in further derivatization?
The bicyclo[2.2.2]octane scaffold imposes steric constraints, limiting reactivity at the 1-carboxylate position. The 4-ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) or Pd-mediated cross-couplings. Steric hindrance around the ethynyl moiety may require optimized catalysts, as seen in analogous Suzuki-Miyaura reactions with 4-boronate derivatives .
Q. What methods are used to prepare derivatives for structure-activity relationship (SAR) studies?
Key strategies include:
- Nucleophilic substitution : Replace the ethynyl group with halides (e.g., bromine via radical bromination) .
- Cross-coupling : Use boronate esters (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate) to introduce aryl/heteroaryl groups .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for conjugation with biomolecules .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral bicyclo[2.2.2]octane derivatives?
A tandem organocatalytic process using a chiral organic base (e.g., cinchona alkaloid derivatives) enables asymmetric formal [4 + 2] cycloadditions, achieving >90% enantiomeric excess (ee) . Computational modeling of the open transition state helps rationalize stereochemical outcomes, with non-covalent interactions (e.g., H-bonding) guiding substrate orientation .
Q. What strategies enable site-selective C–H functionalization of the bicyclo[2.2.2]octane framework?
Copper-catalyzed intermolecular C(sp)–H bond functionalization has been applied to introduce groups like phenylthio at the 4-position under mild conditions (e.g., methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate synthesis) . Radical-based approaches (e.g., photoredox catalysis) may further diversify functionalization at sterically hindered sites.
Q. How can the compound’s biological activity be evaluated in pharmacological contexts?
Bicyclo[2.2.2]octane derivatives have shown contraceptive and antifertility properties in preclinical models, likely due to their structural mimicry of steroid frameworks . In vitro assays (e.g., receptor binding studies) and in vivo efficacy testing in animal models are recommended, with SAR guided by substituent variations at the 4-position .
Q. What computational tools predict the compound’s conformational stability and interactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the rigid bicyclo[2.2.2]octane structure’s energy minima and torsional barriers. Molecular docking into target proteins (e.g., steroid receptors) assesses binding poses, leveraging the scaffold’s rigidity to minimize entropic penalties .
Q. How does the compound’s stability under acidic/basic conditions impact synthetic workflows?
The methyl ester group is prone to hydrolysis under strongly basic conditions (e.g., NaOH/MeOH), requiring careful pH control during derivatization. The ethynyl group’s stability toward oxidation necessitates inert atmospheres (N/Ar) for storage and reactions .
Q. What analytical challenges arise in studying its metabolites or degradation products?
LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to the bicyclic core. For example, methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS: 135908-43-9) shows characteristic losses of COOMe and NH groups in MS/MS spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
